

physicochemical properties of 6-Nitro-2,1-benzoxazole

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Compound of Interest

Compound Name: 6-Nitro-2,1-benzoxazole

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An In-depth Technical Guide to the Physicochemical Properties of **6-Nitro-2,1-benzoxazole** and Its Isomers

Introduction: Navigating the Benzoxazole Landscape

The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, represents a cornerstone in heterocyclic chemistry. Its derivatives are integral to medicinal chemistry, materials science, and industrial applications, valued for their diverse biological activities and unique photophysical properties.^{[1][2]} This guide provides a comprehensive examination of the physicochemical properties of nitro-substituted benzoxazoles, with a primary focus on the common and well-documented isomer, 6-Nitro-1,2-benzisoxazole, while also drawing comparative insights from the related 6-Nitro-1,3-benzoxazole.

The numbering of the fused heterocyclic system is critical. The user's query for "**6-Nitro-2,1-benzoxazole**" (anthranil) points to a specific, though less commonly discussed, isomer. However, the vast majority of available research and database entries pertain to the 1,2- and 1,3-isomers. This guide will therefore center on the most robustly characterized of these, providing researchers with a foundational understanding of how the interplay between the benzoxazole core and a potent electron-withdrawing group like the nitro moiety dictates the molecule's behavior. Understanding these properties is paramount for professionals in drug development, where factors like solubility, lipophilicity, and molecular structure govern a compound's journey from the lab to clinical application.^[3]

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. For 6-Nitro-1,2-benzisoxazole, the key identifiers and computed properties provide the first layer of understanding.

Core Identifiers

Property	Value	Source
Compound	6-Nitro-1,2-benzisoxazole	[4]
IUPAC Name	6-nitro-1,2-benzoxazole	[4]
Synonyms	6-Nitrobenzo[d]isoxazole, 6-Nitro-1,2-benzisoxazole	[4]
CAS Number	39835-08-0	[4]
Molecular Formula	C ₇ H ₄ N ₂ O ₃	[4]
Molecular Weight	164.12 g/mol	[4]

Molecular Structure

The structure reveals a planar, bicyclic aromatic system. The nitro group at the 6-position significantly influences the electron distribution across the rings.

Note: The DOT language rendering is a schematic. For precise chemical structures, please refer to chemical drawing software. Caption: Molecular structure of 6-Nitro-1,2-benzisoxazole.

Computed Physicochemical Properties

Computational models provide valuable estimates of a compound's behavior, particularly in early-stage drug discovery.

Computed Property	Value	Significance
XLogP3	1.5	Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. [4]
Hydrogen Bond Donor Count	0	The molecule cannot donate hydrogen bonds, affecting its interaction with biological targets and solubility in protic solvents. [4]
Hydrogen Bond Acceptor Count	4	The oxygen atoms of the nitro and oxazole groups can accept hydrogen bonds, influencing solubility and receptor binding. [4]
Rotatable Bond Count	1	The single rotatable bond is between the aromatic ring and the nitro group, giving the molecule a rigid conformation. [4]

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The combination of the benzoxazole core and the nitro chromophore creates a distinct spectral fingerprint.

- **¹H NMR Spectroscopy:** In the proton NMR spectrum, the aromatic protons would appear in the range of 7.0-9.0 ppm. The powerful electron-withdrawing effect of the nitro group at position 6 would cause a significant downfield shift for adjacent protons (H5 and H7). Protons on the benzoxazole ring will exhibit characteristic chemical shifts and coupling constants based on their electronic environment.[\[5\]](#)

- ^{13}C NMR Spectroscopy: The carbon spectrum will show signals for the seven aromatic carbons. The carbon atom attached to the nitro group (C6) will be significantly shifted downfield due to deshielding.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the nitro group, typically showing strong, sharp bands for asymmetric ($\sim 1500\text{-}1560\text{ cm}^{-1}$) and symmetric ($\sim 1300\text{-}1370\text{ cm}^{-1}$) stretching. Additional bands will correspond to aromatic C=C stretching and C-H bending.^[6]
- UV-Vis Spectroscopy: Nitroaromatic compounds are known to absorb in the UV-visible region.^{[7][8]} The π -conjugated system of the benzisoxazole ring, extended by the nitro group, is expected to show strong absorbance. The exact wavelength of maximum absorption (λ_{max}) is dependent on the solvent, as solvent polarity can stabilize the excited state differently.^{[9][10]}

Core Physicochemical Characteristics

These experimental properties are critical for predicting the behavior of a compound in various environments, from a reaction flask to a biological system.

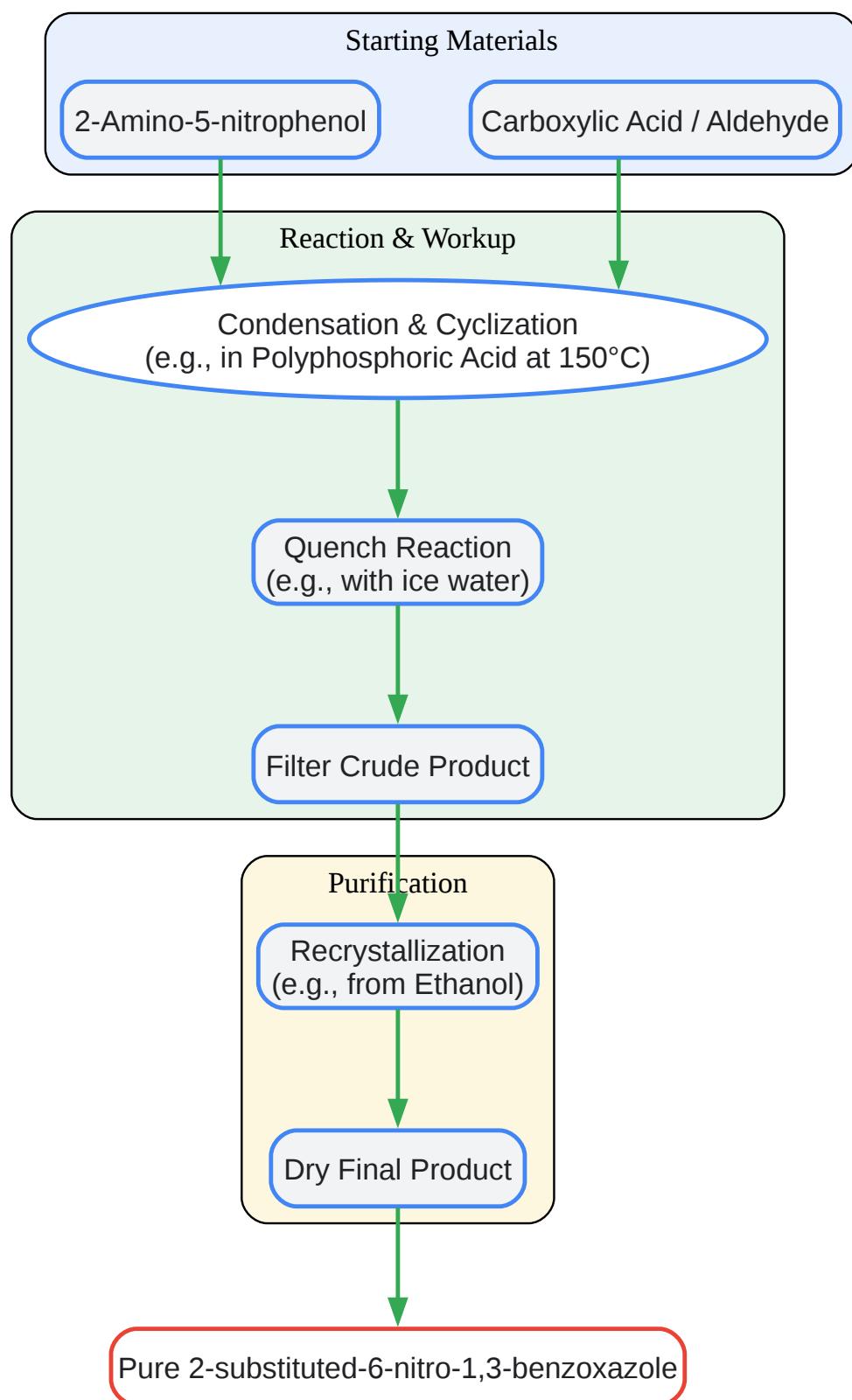
Property	Value/Observation	Significance in Drug Development
Melting Point	174-177 °C (for 1,3-isomer) [11]	A high melting point suggests a stable crystal lattice. This is important for solid dosage form stability and purity assessment.
Solubility	Insoluble in water[2]; Soluble in organic solvents (e.g., ethanol, DMF)[11]	Poor aqueous solubility is a common challenge. Formulation strategies may be required to improve bioavailability.
Lipophilicity (LogP)	XLogP3 = 1.5[4]	This value falls within a favorable range for many drug candidates, suggesting it can cross biological membranes without being excessively retained in fatty tissues.[12] [13]

Experimental Protocols & Methodologies

The trustworthiness of physicochemical data relies on robust and reproducible experimental design. The following sections detail standard protocols for synthesis and characterization.

Synthesis of 6-Nitro-Substituted Benzoxazoles

The synthesis of benzoxazoles often involves the cyclization of an o-aminophenol precursor with a suitable electrophile. For 6-nitro derivatives, the common starting material is 2-amino-5-nitrophenol.



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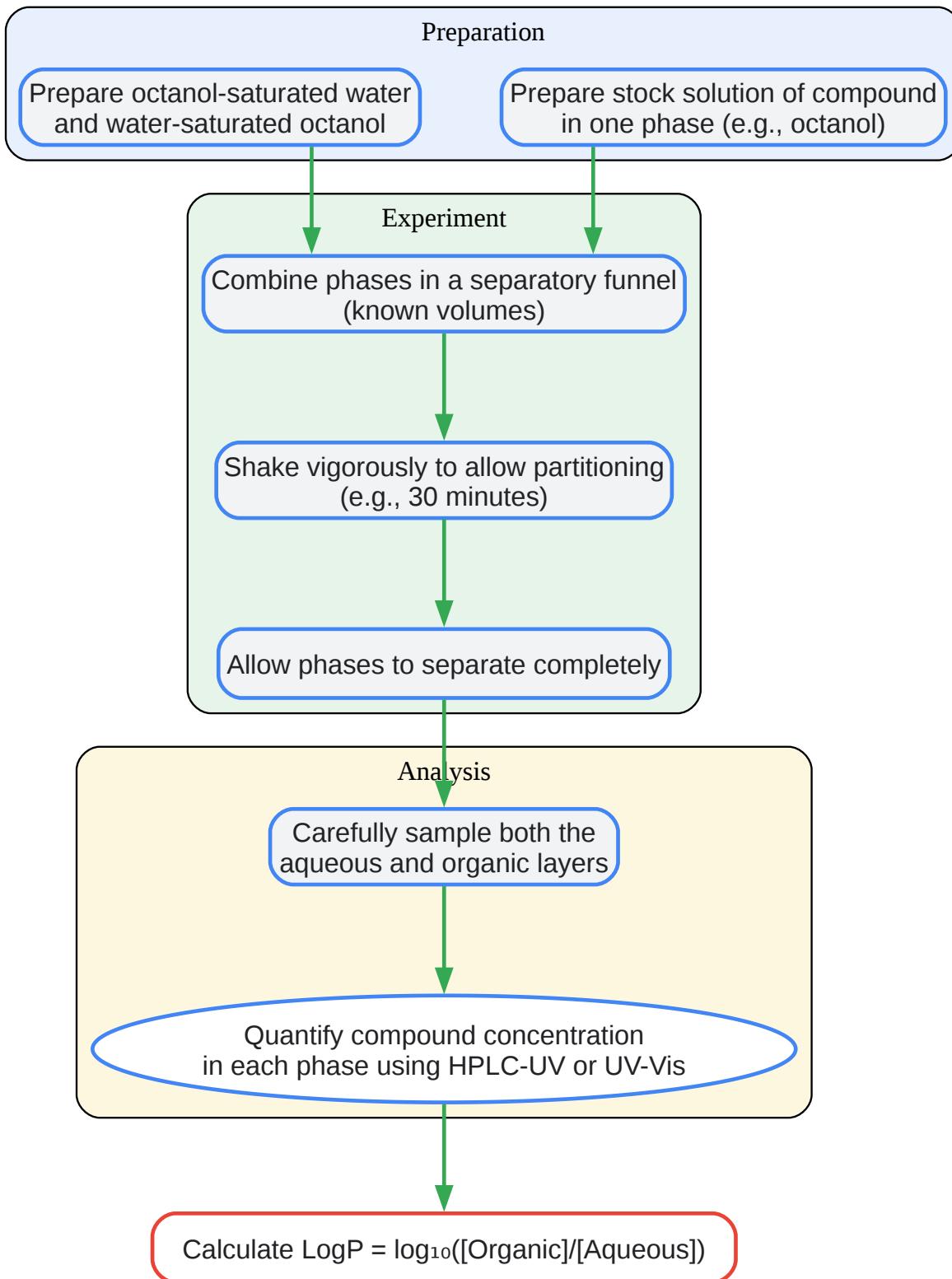
Caption: General workflow for the synthesis of 2-substituted-6-nitro-1,3-benzoxazoles.

Step-by-Step Protocol (Example based on literature[14]):

- Reaction Setup: Combine equimolar amounts of 2-amino-5-nitrophenol and the desired carboxylic acid (e.g., toluic acid) in a reaction vessel containing polyphosphoric acid (PPA). The causality here is that PPA serves as both the solvent and a powerful dehydrating agent, which is essential to drive the cyclization reaction forward by removing the water formed during imine formation and subsequent ring closure.
- Heating: Heat the mixture (e.g., to 150°C) with stirring for a specified time until TLC analysis indicates the consumption of starting materials.
- Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step quenches the reaction and precipitates the crude product, which is typically insoluble in the resulting aqueous acidic medium.
- Isolation: Collect the precipitated solid by vacuum filtration and wash it with water to remove residual acid.
- Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. This process relies on the principle of differential solubility; the desired compound is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the mother liquor.

Determination of Octanol-Water Partition Coefficient (LogP)

The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between two immiscible phases.

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Caption: Experimental workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. This is a self-validating step; using non-saturated phases would lead to volume changes during the experiment, introducing significant error.
- Partitioning: Accurately measure volumes of the two phases and add a known amount of the 6-nitro-benzoxazole compound.
- Equilibration: Shake the mixture vigorously for an extended period to allow the compound to partition between the two layers until equilibrium is reached.
- Separation: Allow the layers to separate fully. Centrifugation can be used to break up any emulsions.
- Quantification: Carefully withdraw a sample from each layer. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV, which offers high sensitivity and specificity.[15]
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12]

Reactivity and Applications

The 6-nitro-benzoxazole scaffold is not merely a passive structure; it is a versatile building block for more complex molecules.

- Chemical Reactivity: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce a wide variety of functional groups and build molecular diversity.
- Applications: As a key intermediate, 6-nitro-benzoxazole derivatives are used in the synthesis of:

- Pharmaceuticals: The benzoxazole nucleus is present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [\[1\]](#)[\[3\]](#)[\[16\]](#)
- Agrochemicals: They serve as building blocks for pesticides and herbicides. [\[17\]](#)
- Dyes and Optical Brighteners: The extended π -conjugation in benzoxazole derivatives often results in fluorescence, making them useful as dyes and optical brighteners in detergents. [\[2\]](#)

Conclusion

6-Nitro-1,2-benzisoxazole and its related isomers are heterocyclic compounds of significant scientific and industrial interest. Their physicochemical properties—governed by a rigid, aromatic core and a potent electron-withdrawing nitro group—result in moderate lipophilicity, poor aqueous solubility, and a distinct spectroscopic signature. A thorough understanding of these characteristics, validated through robust experimental protocols, is essential for leveraging this versatile scaffold in the rational design of new drugs, agrochemicals, and functional materials. This guide serves as a foundational resource, providing the technical data and field-proven insights necessary for researchers and developers to unlock the full potential of this important molecular framework.

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